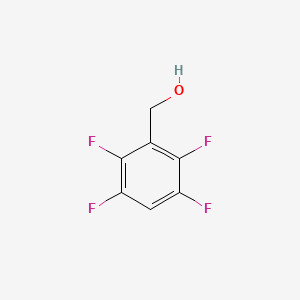

2,3,5,6-Tetrafluorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,5,6-tetrafluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1,12H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWVQASYTKCTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370090 | |

| Record name | 2,3,5,6-Tetrafluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4084-38-2 | |

| Record name | 2,3,5,6-Tetrafluorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4084-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanol, 2,3,5,6-tetrafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2,3,5,6-Tetrafluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3,5,6-Tetrafluorobenzyl alcohol (CAS No. 4084-38-2).[1][2][3] This fluorinated organic compound is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][4] Its unique tetrafluorinated structure imparts specific characteristics that are of significant interest in research and development.[1][4]

Core Physical and Chemical Identifiers

This compound is an organic compound featuring a benzyl (B1604629) alcohol structure where four hydrogen atoms on the benzene (B151609) ring have been substituted with fluorine atoms.[4] This substitution significantly influences its chemical properties, such as electronegativity and reactivity.[4]

| Property | Value | Source |

| CAS Number | 4084-38-2 | [1][2][3][5][6] |

| Molecular Formula | C₇H₄F₄O | [1][2][5][6] |

| Molecular Weight | 180.10 g/mol | [1][3][5][7] |

| IUPAC Name | (2,3,5,6-tetrafluorophenyl)methanol | [6] |

| Appearance | White or colorless to light yellow powder, lump, crystalline solid, or clear liquid.[1][2][6][8] | [1][2][6][8] |

| Purity | ≥ 96% (GC) to ≥ 98% | [1][2] |

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, which are crucial for its handling, reaction setup, and integration into various applications.

| Property | Value/Range | Conditions | Source |

| Melting Point | 32 - 40°C | Not Specified | [1][2][5][6] |

| Boiling Point | 178.2 - 225°C | at 760 mmHg | [1][2][5][9] |

| Density | 1.499 - 1.5 g/cm³ | Not Specified | [2][5][8] |

| Flash Point | 61.6 - 62°C | Not Specified | [2][5][8] |

| Refractive Index | 1.456 - 1.460 | at 20°C | [1][2][6] |

| Solubility | Soluble in polar solvents.[4] | Not Specified | [4] |

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not publicly detailed, the physical properties listed are determined using standard, well-established laboratory protocols. Below are generalized methodologies for measuring these key parameters.

1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. The capillary method is a common and accurate technique.

-

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, often alongside a calibrated thermometer or digital sensor.

-

The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) to ensure thermal equilibrium.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample becomes a clear liquid.

-

2. Boiling Point Determination (Distillation Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Methodology:

-

A sample of the liquid is placed in a distillation flask, along with boiling chips to ensure smooth boiling.

-

A condenser and a thermometer are fitted to the flask. The thermometer bulb should be positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The boiling point is recorded as the stable temperature observed on the thermometer during the distillation process when the liquid is actively boiling and condensing. The atmospheric pressure is also recorded, as boiling point is pressure-dependent.

-

3. Density Determination (Pycnometer Method)

-

Principle: Density is the mass of a substance per unit volume. A pycnometer (or specific gravity bottle) is a flask with a precise, known volume used for this measurement.

-

Methodology:

-

The empty pycnometer is weighed accurately (m₁).

-

It is then filled with the liquid sample of this compound, ensuring no air bubbles are present, and weighed again (m₂).

-

The mass of the liquid is calculated (m₂ - m₁).

-

The density is determined by dividing the mass of the liquid by the known volume of the pycnometer. The measurement temperature is critical and must be recorded.

-

Logical Workflow for Physical Property Analysis

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: Logical workflow for determining the physical properties of a chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. This compound (unlabeled) CP 95% 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, ULM-11205-1.2 [isotope.com]

- 4. CAS 4084-38-2: this compound [cymitquimica.com]

- 5. 2,3,5,6-tetrafluorobenyl alcohol | CAS#:4084-38-2 | Chemsrc [chemsrc.com]

- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | C7H4F4O | CID 2734029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. kscl.co.in [kscl.co.in]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,3,5,6-Tetrafluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of 2,3,5,6-Tetrafluorobenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document collates available data on its chemical identity, physical properties, and spectroscopic characteristics. Due to the absence of a published crystal structure, this guide will focus on spectroscopic data and synthetic methodologies to elucidate its structural and bonding features.

Chemical Identity and Physical Properties

This compound is a solid at room temperature, appearing as a white to pale yellow crystalline substance.[3] The high degree of fluorination on the benzene (B151609) ring significantly influences its chemical and physical properties, such as its melting point, boiling point, and reactivity.[1]

| Property | Value | Reference |

| IUPAC Name | (2,3,5,6-tetrafluorophenyl)methanol | [1][3] |

| CAS Number | 4084-38-2 | [1][3] |

| Molecular Formula | C₇H₄F₄O | [1][3] |

| Molecular Weight | 180.10 g/mol | [1] |

| Melting Point | 33-40 °C | [3] |

| Boiling Point | 220-225 °C | |

| Appearance | Colorless to white to pale yellow crystals, powder, or lumps | [3] |

Molecular Structure and Bonding

The chemical structure of this compound consists of a benzyl (B1604629) alcohol core with four fluorine atoms substituting the hydrogen atoms at the 2, 3, 5, and 6 positions of the phenyl ring. The presence of these highly electronegative fluorine atoms has a profound impact on the electron distribution within the aromatic ring and the properties of the benzylic alcohol moiety.

While an experimental crystal structure, which would provide precise bond lengths and angles, is not publicly available, the bonding can be understood through spectroscopic analysis. The key bonding features include:

-

Aromatic C-C and C-H bonds: Forming the core benzene ring.

-

C-F bonds: The four strong, polar covalent bonds between carbon and fluorine.

-

Benzylic C-C bond: Connecting the methylene (B1212753) group to the aromatic ring.

-

C-O bond: In the alcohol functional group.

-

O-H bond: Also in the alcohol functional group, capable of hydrogen bonding.

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the structure and understanding the bonding of this compound. Available data from various sources confirm that NMR, FTIR, and Raman spectra have been recorded for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms. Expected signals in the ¹H, ¹³C, and ¹⁹F NMR spectra would confirm the molecular structure.

Experimental Protocol (General): NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR).[4] A deuterated solvent, such as chloroform-d (B32938) (CDCl₃), is commonly used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, and an external standard like trichlorofluoromethane (B166822) (CFCl₃) for ¹⁹F NMR.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation. Key expected vibrational modes for this compound would include:

-

O-H stretch: A broad absorption band characteristic of the alcohol group.

-

C-H stretches: For the aromatic and methylene protons.

-

C=C stretches: From the aromatic ring.

-

C-O stretch: Of the alcohol.

-

C-F stretches: Strong absorptions characteristic of the carbon-fluorine bonds.

Experimental Protocol (General): FTIR spectra can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed directly on a crystal (e.g., diamond). Alternatively, the sample can be analyzed as a melt (liquid) or prepared as a KBr pellet. The spectrum is typically recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and provides information on the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the fluorinated benzene ring.

Experimental Protocol (General): FT-Raman spectra are typically acquired using a spectrometer equipped with a laser excitation source (e.g., Nd:YAG). The scattered light is collected and analyzed to produce the Raman spectrum.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the reduction of 2,3,5,6-tetrafluorobenzoic acid.

Experimental Protocol: Reduction of 2,3,5,6-Tetrafluorobenzoic Acid

-

Reaction Setup: A solution of 2,3,5,6-tetrafluorobenzoic acid (30.0 g) in dry diethyl ether (600 ml) is prepared in a suitable reaction vessel under an inert atmosphere.

-

Reduction: Lithium aluminium hydride (4.6 g) is added in small portions to the stirred solution at ambient temperature.

-

Reaction Monitoring: The reaction mixture is stirred for a period of 3 hours.

-

Quenching: The excess lithium aluminium hydride is carefully decomposed by the addition of ethyl alcohol.

-

Work-up: Water is added in excess, and the ethereal phase is separated. The organic layer is washed with water and then concentrated under reduced pressure.

-

Product Isolation: The crude product, this compound (13.0 g), is obtained as a colorless oil.

The following diagram illustrates the workflow for the synthesis of this compound via the reduction of 2,3,5,6-tetrafluorobenzoic acid.

References

Spectroscopic Analysis of 2,3,5,6-Tetrafluorobenzyl Alcohol: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,3,5,6-Tetrafluorobenzyl alcohol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR provide critical insights into its molecular architecture.

¹⁹F NMR Data

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -138.9 | Multiplet | F-3, F-5 |

| -155.8 | Multiplet | F-2, F-6 |

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25 | Triplet | 1H | Aromatic CH |

| 4.75 | Triplet | 2H | CH₂ |

| 2.50 | Triplet | 1H | OH |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 145.5 (m) | C-F |

| 143.0 (m) | C-F |

| 115.0 (t) | C-CH₂ |

| 108.5 (t) | Aromatic CH |

| 55.0 | CH₂ |

A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

¹H NMR: Spectra are typically acquired on a 300 or 500 MHz spectrometer. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR: Spectra are acquired on the same instrument, often with proton decoupling. A wider spectral width (0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR: ¹⁹F NMR spectra can be recorded on a suitable spectrometer, often with proton decoupling.[1] The chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and aromatic C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Broad, Strong | O-H stretch |

| 1650 | Medium | C=C aromatic stretch |

| 1490 | Strong | C-F stretch |

| 1250 | Strong | C-O stretch |

| 1050 | Strong | C-F stretch |

For a liquid sample like this compound (which can be a low melting solid), the spectrum can be obtained using either a neat liquid film or the Attenuated Total Reflectance (ATR) technique.

-

Neat Liquid Film: A drop of the molten sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then placed in the spectrometer's sample holder.

-

ATR-FTIR: A small amount of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[2] This is often a simpler and faster method that requires minimal sample preparation. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or empty salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 180 | 100 | [M]⁺ (Molecular Ion) |

| 162 | 40 | [M - H₂O]⁺ |

| 151 | 80 | [M - CHO]⁺ |

| 133 | 60 | [C₆HF₄]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

GC Conditions: A small volume of the solution (e.g., 1 µL) is injected into the GC, which is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a higher final temperature (e.g., 250°C) to ensure separation of the analyte from any impurities.

-

MS Conditions: The eluent from the GC column is introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The mass analyzer is set to scan a mass range of approximately 40-400 atomic mass units.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2,3,5,6-Tetrafluorobenzyl Alcohol (CAS 4084-38-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5,6-Tetrafluorobenzyl alcohol (CAS 4084-38-2), a key fluorinated intermediate. The document details its chemical and physical properties, outlines established synthesis and analytical methodologies, and discusses its known hazards and toxicological profile based on available data. While primarily utilized as a crucial building block in the synthesis of pyrethroid insecticides, such as transfluthrin (B58387), its potential applications in pharmaceutical and materials science are also considered. This guide aims to be a valuable resource for professionals in research and development by consolidating technical data, experimental protocols, and safety information.

Chemical and Physical Properties

This compound is a tetra-substituted aromatic alcohol. The presence of four fluorine atoms on the benzene (B151609) ring significantly influences its chemical and physical characteristics, imparting properties such as increased thermal stability and altered reactivity compared to its non-fluorinated analogue.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 4084-38-2 |

| IUPAC Name | (2,3,5,6-Tetrafluorophenyl)methanol |

| Synonyms | 2,3,5,6-Tetrafluorobenzenemethanol, (2,3,5,6-Tetrafluoro-phenyl)-methanol |

| Molecular Formula | C₇H₄F₄O |

| InChI Key | AGWVQASYTKCTCC-UHFFFAOYSA-N |

| SMILES | OCc1c(F)c(F)cc(F)c1F |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 180.10 g/mol | [1] |

| Appearance | White to almost white crystalline mass or colorless clear liquid | [2] |

| Melting Point | 33-40 °C | [2] |

| Boiling Point | 220-225 °C | [2] |

| Density | 1.499 g/cm³ | [3] |

| Flash Point | 62 °C | [3] |

| Refractive Index | 1.4560-1.4600 @ 20 °C | [2] |

| Solubility | Soluble in polar solvents | [4] |

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the reduction of 2,3,5,6-tetrafluorobenzoic acid or its esters.

Experimental Protocol: Reduction of 2,3,5,6-Tetrafluorobenzoic Acid Propyl Ester

This protocol describes the synthesis of this compound via the reduction of 2,3,5,6-tetrafluorobenzoic acid propyl ester using sodium borohydride (B1222165).[4]

Materials:

-

2,3,5,6-tetrafluorobenzoic acid propyl ester

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Sulfuric acid (30% aqueous solution)

-

Toluene

Procedure:

-

In a 1500 ml four-necked flask, add 300 ml of THF and 37 g of sodium borohydride.

-

Heat the mixture to 50 °C.

-

Slowly add 208 g of 2,3,5,6-tetrafluorobenzoic acid propyl ester to the flask.

-

Maintain the temperature at 50 °C and allow the reaction to proceed for 5 hours.

-

After the incubation period, cool the reaction mixture to room temperature.

-

Carefully add the reaction mixture dropwise to 200 ml of 30% sulfuric acid to quench the reaction.

-

Extract the product with 500 ml of toluene.

-

Wash the organic phase to neutrality.

-

Perform vacuum distillation to remove the solvent and isolate the product.

Expected Yield: Approximately 155.6 g of this compound (purity: 95.8%, yield: 82.8%).[4]

Analytical Methods

The purity and identity of this compound are typically assessed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for determining the purity of this compound and identifying any impurities.

Typical GC Conditions:

-

Column: A capillary column suitable for polar aromatic compounds.

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of volatile components.

-

Detector: Mass Spectrometer.

Mass Spectrum Fragmentation: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 180. Key fragmentation patterns include the loss of a hydrogen atom (M-1), a hydroxyl group (M-17), and cleavage of the C-C bond between the aromatic ring and the methylene (B1212753) group. A prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment, is characteristic of primary alcohols.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule.

-

¹H NMR: The proton NMR spectrum will show a signal for the methylene protons (CH₂) and the hydroxyl proton (OH). The chemical shift of the methylene protons is influenced by the adjacent electron-withdrawing tetrafluorophenyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum provides information about the fluorine atoms on the aromatic ring.[6]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key absorption bands include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the aromatic and methylene groups.

-

C-F stretching bands, which are typically strong and appear in the fingerprint region.

-

C-O stretching band.

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of the pyrethroid insecticide, transfluthrin.[7]

Synthesis of Transfluthrin

Transfluthrin is synthesized via the esterification of this compound with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride.[7][8]

Experimental Protocol Outline:

-

This compound is dissolved in a suitable solvent, such as toluene.

-

A base, like pyridine, is added to the reaction mixture.

-

3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is added slowly while maintaining a controlled temperature.

-

The reaction is allowed to proceed for several hours.

-

The reaction mixture is then washed with water and an aqueous base solution to remove unreacted starting materials and byproducts.

-

The organic solvent is removed under vacuum to yield the crude transfluthrin product, which can be further purified.

Potential Pharmaceutical Applications

The incorporation of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[9] While this compound itself is not an active pharmaceutical ingredient, its structure makes it a potential building block for the synthesis of novel fluorinated drug candidates. The tetrafluorobenzyl moiety can be incorporated into various molecular scaffolds to modulate their pharmacological properties.

Hazards and Toxicological Profile

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and use.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container in accordance with local regulations.

Detailed toxicological studies on this compound are limited. The provided hazard classifications are based on available data and computational models. As with any chemical, a thorough risk assessment should be conducted before use.

Biological Activity and Signaling Pathways

There is no direct evidence of this compound having specific biological activity or directly modulating signaling pathways in a pharmaceutical context. Its primary biological relevance is as a component of pyrethroid insecticides.

Pyrethroids, including transfluthrin, exert their insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects.[7] This leads to prolonged channel opening, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect.

Conclusion

This compound is a valuable fluorinated intermediate with well-defined chemical and physical properties. Its synthesis and analysis are achievable through standard laboratory techniques. The primary and well-established application of this compound is in the agrochemical industry for the production of the insecticide transfluthrin. While its direct role in drug development is not currently established, its structural features suggest potential as a building block for novel fluorinated pharmaceuticals. Researchers and scientists working with this compound should adhere to the specified safety precautions due to its hazardous nature. This guide provides a solid foundation of technical information to support further research and development involving this compound.

References

- 1. This compound | C7H4F4O | CID 2734029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B25162.06 [thermofisher.com]

- 3. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN1277806C - Process for preparing transfluthrin - Google Patents [patents.google.com]

- 5. whitman.edu [whitman.edu]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Transfluthrin (Ref: NAK 4455) [sitem.herts.ac.uk]

- 8. Process For Manufacturing Transfluthrin [quickcompany.in]

- 9. JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Discovery of 2,3,5,6-Tetrafluorobenzyl Alcohol

This technical document provides a comprehensive overview of the synthesis, discovery, and core applications of this compound (TFBA), a key intermediate in the production of various pharmaceuticals and agrochemicals.

Introduction and Discovery

This compound, with the CAS number 4084-38-2, is a fluorinated aromatic alcohol.[1][2] Its discovery and development are closely linked to the need for fluorinated building blocks in organic synthesis. The presence of four fluorine atoms on the benzene (B151609) ring significantly alters the molecule's electronic properties, enhancing its utility in creating complex molecules with specific biological activities.[3] While a singular "discovery" event is not well-documented, its emergence is tied to the broader field of fluorine chemistry and its application in life sciences. It is a crucial intermediate in the synthesis of the pyrethroid insecticide transfluthrin.[1][4] Furthermore, it serves as a building block in the development of pharmaceuticals, particularly those targeting neurological disorders, and in material science for creating polymers with enhanced thermal and chemical resistance.[3]

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₄F₄O |

| Molecular Weight | 180.10 g/mol [2] |

| Appearance | Colorless transparent liquid or white crystalline solid[1][5] |

| Melting Point | 32-40°C[1][5] |

| Boiling Point | 220-225°C[1] |

| Density | 1.499 g/cm³[1] |

Synthesis Methodologies

Several synthetic routes to this compound have been developed, primarily involving the reduction of a corresponding carbonyl compound or nucleophilic substitution. The most prevalent methods are detailed below.

Reduction of 2,3,5,6-Tetrafluorobenzoic Acid

The reduction of 2,3,5,6-Tetrafluorobenzoic acid is a common and effective method for synthesizing TFBA. Various reducing agents can be employed for this transformation.

2.1.1. Using Lithium Aluminium Hydride (LiAlH₄)

A powerful reducing agent, LiAlH₄, effectively converts the carboxylic acid to the corresponding alcohol.

Experimental Protocol: To a stirred solution of 2,3,5,6-tetrafluorobenzoic acid (30.0 g) in dry ether (600 ml) at ambient temperature, lithium aluminium hydride (4.6 g) is added in small portions. The mixture is stirred for 3 hours. Following the reaction, the excess lithium aluminium hydride is decomposed with ethyl alcohol. Water is then added in excess, and the ethereal phase is separated, washed with water, and concentrated to yield crude this compound as a colorless oil (13.0 g).[6]

Quantitative Data:

| Starting Material | Reducing Agent | Solvent | Yield | Reference |

| 2,3,5,6-Tetrafluorobenzoic Acid | LiAlH₄ | Dry Ether | ~46% (crude) | [6] |

Reaction Pathway:

Caption: Reduction of 2,3,5,6-Tetrafluorobenzoic Acid using LiAlH₄.

2.1.2. Using Sodium Borohydride (B1222165) (NaBH₄)

A milder reducing agent, NaBH₄, can also be used, often in the presence of an activating agent.

Experimental Protocol: In a reaction vessel, 9.9 g (0.262 mol) of sodium borohydride is dissolved in 100 ml of 1,2-dimethoxyethane (B42094). A solution of 45 g (0.232 mol) of 2,3,5,6-tetrafluorobenzoic acid in 100 ml of 1,2-dimethoxyethane is added dropwise over 30 minutes, maintaining the temperature below 30°C. The mixture is stirred for an additional 30 minutes. Subsequently, a solution of 23.3 g (0.185 mol) of dimethyl sulfate (B86663) in 50 ml of dimethoxyethane is added at 50°C over one hour, followed by stirring for another two hours at the same temperature. After cooling, 100 ml of methylene (B1212753) chloride is added, and the mixture is cooled to 0°C. 140 g of 5% sulfuric acid is slowly added. After stirring for 30 minutes, the solution is made alkaline with 5 ml of 45% sodium hydroxide (B78521) solution. The organic phase is separated, the aqueous phase is extracted again with methylene chloride, and the combined organic phases are concentrated to yield the product.[4]

Quantitative Data:

| Starting Material | Reducing System | Solvent | Yield | Purity | Reference |

| 2,3,5,6-Tetrafluorobenzoic Acid | NaBH₄ / Dimethyl Sulfate | 1,2-Dimethoxyethane | 96.7% | 98% | [4] |

Reaction Workflow:

Caption: Workflow for the NaBH₄ reduction of 2,3,5,6-Tetrafluorobenzoic Acid.

From 1,2,4,5-Tetrafluorobenzene (B1209435)

This method involves the lithiation of 1,2,4,5-tetrafluorobenzene followed by a reaction with formaldehyde (B43269).

Experimental Protocol: A solution of an organic lithium reagent is reacted with 1,2,4,5-tetrafluorobenzene. After this reaction is complete, formaldehyde gas is introduced into the reaction mixture. The product, this compound, is then obtained after quenching and purification, typically by distillation. This one-step, two-stage reaction is reported to have a high yield of over 90%.[7]

Quantitative Data:

| Starting Material | Reagents | Yield | Reference |

| 1,2,4,5-Tetrafluorobenzene | Organolithium reagent, Formaldehyde gas | >90% | [7] |

Caption: Reduction of Tetrafluorobenzoyl Chloride.

Conclusion

The synthesis of this compound can be achieved through various pathways, with the reduction of 2,3,5,6-Tetrafluorobenzoic acid being a prominent and high-yielding method. The choice of synthetic route may depend on the availability of starting materials, desired scale, and safety considerations associated with the reagents. The unique properties conferred by its fluorine atoms make this compound a valuable intermediate for the agrochemical and pharmaceutical industries, driving continued interest in optimizing its synthesis.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C7H4F4O | CID 2734029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. DE3714602A1 - Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols - Google Patents [patents.google.com]

- 5. B25162.06 [thermofisher.com]

- 6. prepchem.com [prepchem.com]

- 7. CN102659520A - Synthetic method of this compound - Google Patents [patents.google.com]

Solubility of 2,3,5,6-Tetrafluorobenzyl Alcohol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,5,6-Tetrafluorobenzyl alcohol in various organic solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this guide synthesizes known qualitative and quantitative information and presents a detailed, generalized experimental protocol for determining the solubility of this compound. This information is crucial for professionals involved in the research, development, and formulation of pharmaceuticals and other advanced materials where this compound is utilized as a key intermediate.

Introduction

This compound (CAS No. 4084-38-2) is a fluorinated aromatic alcohol with a molecular formula of C₇H₄F₄O. Its unique structure, featuring a tetrafluorinated phenyl ring, imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is fundamental for its application in chemical reactions, purification processes, and formulation development.

Quantitative and Qualitative Solubility Data

A thorough review of scientific literature and chemical databases reveals limited quantitative solubility data for this compound. The available information is summarized in the table below.

| Organic Solvent | Temperature (°C) | Solubility | Data Type |

| Acetonitrile | Not Specified | 100 µg/mL | Quantitative |

| Alcohols | Not Specified | Soluble | Qualitative |

| Ethers | Not Specified | Soluble | Qualitative |

| Ketones | Not Specified | Soluble | Qualitative |

| Water | Not Specified | Insoluble | Qualitative |

Table 1: Summary of available solubility data for this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent. This method, known as the shake-flask method, is a widely accepted technique for solid-liquid equilibrium studies.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with the appropriate solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Figure 1: Experimental workflow for solubility determination.

Conclusion

2,3,5,6-Tetrafluorobenzyl alcohol melting and boiling point data

An In-depth Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrafluorobenzyl Alcohol

This technical guide provides a comprehensive overview of the melting and boiling point data for this compound, tailored for researchers, scientists, and professionals in drug development. The document outlines key physical constants, details the experimental methodologies for their determination, and illustrates the logical relationships governing these properties.

Physicochemical Data

This compound (CAS No. 4084-38-2) is a fluorinated aromatic alcohol. Its unique structure, featuring a tetrafluorinated phenyl ring, imparts distinct chemical and physical properties that are of significant interest in the synthesis of pharmaceuticals and advanced materials.[1] The physical state of the compound can range from a white or colorless powder to a clear liquid, depending on the ambient temperature.[1][2]

Summary of Physical Constants

The melting and boiling points are critical parameters for handling, purification, and reaction setup. The data compiled from various sources are presented below.

| Physical Property | Value | Reference(s) |

| Melting Point | 33 °C | [1] |

| 32-38 °C | [3] | |

| 33.0-40.0 °C | [2] | |

| Boiling Point | 220 - 225 °C | [1][4][5] |

Note: The variation in reported melting point ranges may be attributed to differences in the purity of the samples analyzed.

Experimental Protocols for Determination

The determination of melting and boiling points are fundamental techniques in organic chemistry to identify a compound and assess its purity.[6][7]

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state.[8] For pure compounds, this transition occurs over a very narrow range, typically 0.5-1.0°C.[6][8] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[6]

General Protocol (Capillary Method):

-

Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered and packed into a thin-walled glass capillary tube, sealed at one end, to a height of 1-2 mm.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).[6][8]

-

Heating: The apparatus is heated gradually. An initial rapid heating can be performed to determine an approximate melting point.[6] Subsequently, a new sample is heated slowly, with the temperature increasing at a rate of about 2°C per minute as it approaches the expected melting point.[6]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last crystal melts completely. The melting point is reported as the range T1-T2.[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8] Similar to melting points, pure liquids exhibit a sharp, constant boiling point, whereas mixtures boil over a range of temperatures.[7][8]

General Protocol (Micro or Capillary Method):

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed into a small test tube.[8]

-

Apparatus Setup: A short piece of capillary tubing, sealed at one end, is inverted (open end down) and placed into the test tube containing the sample. The test tube is then attached to a thermometer.[9] The assembly is heated in a suitable bath.

-

Heating: The bath is heated gently. As the temperature rises, the air trapped in the inverted capillary tube expands and escapes as a slow stream of bubbles.[9] The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.

-

Data Recording: The heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.[9]

Visualized Workflows and Relationships

To further clarify the experimental process and the principles of purity assessment, the following diagrams are provided.

Caption: General experimental workflow for determining melting and boiling points.

Caption: Relationship between compound purity and its physical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2,3,5,6-tetrafluorobenyl alcohol | CAS#:4084-38-2 | Chemsrc [chemsrc.com]

- 4. kscl.co.in [kscl.co.in]

- 5. This compound | 4084-38-2 [chemicalbook.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 9. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide on the Thermal Stability of 2,3,5,6-Tetrafluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of 2,3,5,6-tetrafluorobenzyl alcohol. Given the limited availability of specific experimental data for this compound in public literature, this document synthesizes information from safety data sheets, general principles of thermal analysis for fluorinated compounds, and data from analogous substances to present a thorough evaluation. This guide includes key physical and thermal properties, detailed hypothetical experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a plausible thermal decomposition pathway. The information is intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and application of this compound in various laboratory and industrial settings.

Introduction

This compound (C₇H₄F₄O, CAS No: 4084-38-2) is a fluorinated aromatic alcohol with increasing importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of four fluorine atoms on the benzene (B151609) ring significantly influences its chemical and physical properties, including its thermal stability. An understanding of a compound's behavior at elevated temperatures is critical for ensuring safety, optimizing reaction conditions, and determining storage and handling protocols. This guide aims to provide a detailed technical overview of the thermal stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior under various conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₄O | [1][2] |

| Molecular Weight | 180.10 g/mol | [2] |

| Appearance | White to light yellow solid or colorless liquid | [3] |

| Melting Point | 33-40 °C | [4] |

| Boiling Point | 220-225 °C | |

| Density | 1.499 g/cm³ | |

| Flash Point | 62 °C | [3] |

Table 1: Physicochemical Properties of this compound

Thermal Stability and Decomposition

Based on studies of other fluorinated organic compounds, the thermal decomposition of this compound is likely to be influenced by the strength of the C-F and C-C bonds. The high electronegativity of fluorine generally enhances the thermal stability of the aromatic ring. However, the benzyl (B1604629) alcohol moiety can be susceptible to thermal degradation.

A plausible thermal decomposition pathway is illustrated in the following diagram. The initial steps may involve dehydration or the formation of polymeric species, followed by the fragmentation of the molecule at higher temperatures.

Figure 1: Plausible thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following sections describe detailed, generalized protocols for these experiments.

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum crucible.

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).

Objective: To determine the melting point, heat of fusion, and identify any other thermal transitions of this compound.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 0°C.

-

Ramp the temperature from 0°C to 250°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) from the peak of the endothermic transition and calculate the heat of fusion (ΔHf) from the area under the peak.

The following diagram illustrates a typical experimental workflow for comprehensive thermal analysis.

Figure 2: Experimental workflow for the thermal analysis of this compound.

Data Presentation

Although specific experimental data is not available, Table 2 presents an illustrative summary of the kind of quantitative data that would be obtained from TGA and DSC analyses, based on the properties of analogous fluorinated aromatic compounds.

| Parameter | Illustrative Value | Method | Notes |

| Melting Point (Tm) | 33-40 °C | DSC | Confirmed from existing data.[4] |

| Heat of Fusion (ΔHf) | Not Available | DSC | Would be determined from the area under the melting peak. |

| Onset of Decomposition (Tonset) | ~200 - 250 °C | TGA | Estimated based on the boiling point and the stability of similar fluorinated aromatics. |

| Peak Decomposition Temp (Tpeak) | ~250 - 300 °C | TGA (DTG) | The temperature of the maximum rate of mass loss. |

| Residue at 600°C | < 5% | TGA | Expected to be low in an inert atmosphere. |

Table 2: Illustrative Thermal Analysis Data for this compound

Conclusion

This technical guide has provided a detailed, albeit partially illustrative, overview of the thermal stability of this compound. While the compound is stable under normal conditions, it is expected to decompose at elevated temperatures. The provided experimental protocols for TGA and DSC offer a clear methodology for obtaining precise quantitative data on its thermal behavior. The plausible decomposition pathway highlights the potential for the formation of hazardous byproducts at high temperatures. It is strongly recommended that researchers and professionals conduct specific thermal analyses under their experimental conditions to ensure safe and optimal use of this compound.

References

Purity Analysis of Commercial 2,3,5,6-Tetrafluorobenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial-grade 2,3,5,6-Tetrafluorobenzyl alcohol. Ensuring the purity of this key intermediate is critical for its applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where even trace impurities can impact reaction yields, product stability, and biological activity. This document outlines potential impurities, detailed experimental protocols for their detection and quantification, and a logical workflow for a comprehensive purity analysis.

Potential Impurities in Commercial this compound

The impurity profile of commercially available this compound is largely dependent on its synthetic route. A common method for its preparation is the reduction of 2,3,5,6-tetrafluorobenzoic acid. Based on this and other potential synthetic pathways, the following impurities may be present:

| Impurity Class | Specific Impurity | Potential Origin |

| Starting Materials | 2,3,5,6-Tetrafluorobenzoic Acid | Incomplete reduction of the carboxylic acid. |

| Pentafluorobenzoic Acid | Incomplete hydrogenolysis if starting from a penta-fluorinated precursor. | |

| Reaction By-products | Bis(2,3,5,6-tetrafluorobenzyl) ether | Dimerization of the alcohol during synthesis or storage. |

| Toluene or other benzaldehyde (B42025) derivatives | Impurities in the starting materials or side reactions. | |

| Residual Solvents | Diethyl ether, Tetrahydrofuran (THF) | Solvents used in the reduction reaction. |

| Toluene, Hexanes | Solvents used during extraction and purification. | |

| Water | Incomplete drying of the final product. |

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive purity analysis of this compound, employing chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is the most common and effective method for determining the purity of volatile and semi-volatile compounds like this compound. It is particularly well-suited for separating the main component from residual solvents and many organic by-products.

Experimental Protocol: GC-FID Analysis

-

Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5, or equivalent).

-

Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector:

-

Temperature: 250 °C

-

Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Detector (FID):

-

Temperature: 280 °C

-

Hydrogen Flow: 30 mL/min

-

Air Flow: 300 mL/min

-

Makeup Gas (Nitrogen): 25 mL/min

-

-

Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Quantification: The purity is determined by area percent normalization, assuming all components have a similar response factor with the FID. For higher accuracy, a reference standard of this compound should be used to create a calibration curve.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a complementary technique to GC, particularly useful for the analysis of non-volatile impurities such as the starting material, 2,3,5,6-tetrafluorobenzoic acid. The unique electronic properties of fluorinated aromatic compounds can be leveraged by using specialized stationary phases.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: A Phenyl-Hexyl or a fluorinated stationary phase column is recommended for enhanced selectivity towards fluorinated aromatic compounds.

-

Example: Luna® Phenyl-Hexyl (250 x 4.6 mm, 5 µm) or a similar column.

-

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid for improved peak shape) is typically used.

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Program:

-

Time (min) | % B

-

--- | ---

-

0 | 30

-

20 | 95

-

25 | 95

-

26 | 30

-

30 | 30

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5 mg/mL.

-

Quantification: Purity is determined by area percent normalization. For accurate quantification of specific impurities like the starting carboxylic acid, a reference standard and calibration curve are necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis. ¹H NMR can be used to identify and quantify proton-containing impurities. ¹⁹F NMR is particularly advantageous due to the large chemical shift dispersion, which often allows for the clear separation of signals from different fluorinated species. Quantitative NMR (qNMR) can provide a highly accurate purity assessment without the need for a reference standard of the analyte itself, by using a certified internal standard.

Experimental Protocol: Quantitative NMR (qNMR) Analysis

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Acetone-d₆, Acetonitrile-d₃, or Chloroform-d).

-

Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals. For ¹H NMR, common standards include maleic acid or dimethyl sulfone. For ¹⁹F NMR, a fluorinated compound with a single, sharp resonance in a clear region of the spectrum, such as trifluorotoluene, can be used.

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample into a vial.

-

Accurately weigh a specific amount of the internal standard into the same vial.

-

Dissolve the mixture in a precise volume of the deuterated solvent.

-

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁ value).

-

Integrate a well-resolved signal of the analyte (e.g., the CH₂ protons) and a signal of the internal standard.

-

-

¹⁹F NMR Acquisition:

-

Acquire a quantitative ¹⁹F NMR spectrum, again with an appropriate relaxation delay.

-

Integrate the signals of the analyte and any fluorinated impurities.

-

-

Purity Calculation: The purity of the analyte can be calculated using the following formula:

Where:

-

I = Integral value

-

N = Number of nuclei giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

std = internal standard

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the purity analysis and the relationship between the target compound and its potential impurities.

Caption: Experimental workflow for the purity analysis of this compound.

Caption: Relationship between starting materials, product, and potential impurities.

Summary and Recommendations

A comprehensive purity analysis of commercial this compound should not rely on a single analytical technique. The combination of GC-FID for volatile impurities, HPLC-UV for non-volatile species, and NMR for structural confirmation and absolute quantification provides a robust and reliable assessment of product quality. For routine quality control, a validated GC-FID method is often sufficient to determine the primary purity. However, for applications in drug development and for material destined for cGMP manufacturing, orthogonal methods such as HPLC and qNMR are highly recommended to ensure a complete impurity profile and accurate purity assignment. Researchers should be mindful of the potential for incomplete reactions and side reactions during synthesis, and tailor their analytical methods to detect the likely impurities.

Harnessing the Power of Fluorine: A Technical Guide to Emerging Research Areas in Fluorinated Benzyl Alcohols

For Immediate Release

[City, State] – [Date] – The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. This guide provides an in-depth technical overview of the burgeoning research areas surrounding fluorinated benzyl (B1604629) alcohols, a class of compounds demonstrating significant potential across diverse scientific disciplines. By modulating key physicochemical and biological properties, these molecules offer promising avenues for the development of novel therapeutics, advanced materials, and innovative catalytic systems. This document serves as a critical resource for researchers, scientists, and drug development professionals seeking to explore and expand upon the unique advantages conferred by fluorination.

The introduction of fluorine into the benzyl alcohol scaffold can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2][3] These modifications are not merely incremental; they can unlock entirely new pharmacological profiles and material functionalities. This guide will delve into the synthesis, properties, and applications of these versatile compounds, offering a roadmap for future research and development.

The Impact of Fluorination on Physicochemical Properties

Fluorine's high electronegativity and the strength of the carbon-fluorine bond are central to its transformative effects on molecular properties.[1][4] The strategic placement of fluorine atoms on the benzyl ring or the benzylic carbon can lead to significant, often beneficial, shifts in a compound's characteristics.

One of the most well-documented effects is the modulation of acidity (pKa). The introduction of an electron-withdrawing fluorine atom can lower the pKa of nearby functional groups, which can be critical for optimizing a drug's bioavailability and cell permeability.[5] Furthermore, fluorination can increase lipophilicity, a key factor in a drug's ability to cross cellular membranes.[5][6] This enhanced lipophilicity can lead to improved absorption and distribution of a drug candidate within the body.[7]

Metabolic stability is another critical parameter in drug design that is often enhanced by fluorination.[1] The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic degradation by enzymes such as cytochrome P450.[5][8] This can prolong the half-life of a drug, potentially leading to reduced dosing frequency.[5]

Table 1: Physicochemical Properties of Select Fluorinated Benzyl Alcohols

| Compound | Position of Fluorine | pKa (Calculated) | LogP (Calculated) |

| Benzyl Alcohol | - | 15.4 | 1.1 |

| 2-Fluorobenzyl alcohol | ortho | 15.1 | 1.3 |

| 3-Fluorobenzyl alcohol | meta | 15.0 | 1.3 |

| 4-Fluorobenzyl alcohol | para | 15.2 | 1.3 |

| 4-(Trifluoromethyl)benzyl alcohol | para (CF3) | 14.5 | 1.8 |

Note: pKa and LogP values are estimated and can vary based on experimental conditions.

Synthetic Strategies for Fluorinated Benzyl Alcohols

The synthesis of fluorinated benzyl alcohols can be achieved through several routes, each with its own advantages and limitations. Common methods include the reduction of corresponding fluorinated benzoic acids or aldehydes, and the fluorination of benzyl alcohol precursors.

Reduction of Fluorinated Carbonyls: A prevalent method involves the reduction of commercially available fluorinated benzoic acids or benzaldehydes using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). For instance, 4-(trifluoromethyl)benzyl alcohol can be prepared by the reduction of 4-(trifluoromethyl)benzoic acid.[9]

Deoxyfluorination: Another approach is the direct fluorination of a hydroxyl group in a precursor molecule using deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST).[10] This method allows for the late-stage introduction of fluorine.

Nucleophilic Fluorination: The synthesis of benzyl fluorides can be accomplished through nucleophilic fluorination of benzyl alcohols or their derivatives.[11] Recent advancements have explored the use of sulfur hexafluoride (SF₆) as a fluorinating agent under visible light photocatalysis.[11]

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a versatile method for constructing the carbon skeleton of fluorinated benzyl alcohols.[12][13] This can involve the coupling of a boronic acid with a suitable halide.

Applications and Future Research Directions

The unique properties of fluorinated benzyl alcohols make them valuable building blocks and active compounds in several key research areas.

A. Medicinal Chemistry and Drug Development:

Fluorinated benzyl alcohols are key intermediates in the synthesis of a wide range of pharmaceuticals.[14][15] The trifluoromethyl group, in particular, is a common motif in modern drugs due to its ability to enhance metabolic stability and binding affinity.[4][9]

-

Enzyme Inhibition: The altered electronic properties of the fluorinated aromatic ring can lead to enhanced binding to enzyme active sites. For example, fluorinated benzyl alcohols have been investigated as substrates and inhibitors for enzymes like liver alcohol dehydrogenase.[16] Future research could focus on designing highly selective enzyme inhibitors for therapeutic targets in oncology, neurology, and infectious diseases.

-

Neurological Disorders: The ability of fluorine to improve blood-brain barrier permeability makes these compounds promising for central nervous system (CNS) drug discovery.[17] Research into fluorinated benzyl alcohol derivatives for neuroprotective agents and treatments for neurodegenerative diseases is a promising avenue.[18]

-

PET Imaging: The use of the fluorine-18 (B77423) isotope (¹⁸F) in positron emission tomography (PET) is a powerful diagnostic tool.[1][19] Synthesizing ¹⁸F-labeled benzyl alcohol derivatives can enable the in-vivo imaging and tracking of biological processes and drug distribution.[3]

B. Materials Science:

The introduction of fluorine can impart desirable properties to polymers and other materials, such as thermal stability, chemical resistance, and unique dielectric properties.[7]

-

Fluoropolymers: Fluorinated benzyl alcohols can serve as monomers or precursors for high-performance fluoropolymers with applications in electronics, aerospace, and protective coatings.[7]

-

Liquid Crystals: The polarity and shape of fluorinated molecules can be exploited in the design of liquid crystal displays (LCDs).[7]

C. Catalysis:

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), are known to act as unique solvents and catalysts due to their strong hydrogen-bonding capabilities and low nucleophilicity.[20][21] Research into the catalytic activity of fluorinated benzyl alcohols themselves, or their use as ligands in metal-catalyzed reactions, is an emerging area.[20]

Experimental Protocols

A. General Procedure for the Reduction of a Fluorinated Benzoic Acid:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the fluorinated benzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting precipitate and wash with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude fluorinated benzyl alcohol.

-

Purify the crude product by silica (B1680970) gel column chromatography.

B. General Procedure for a Suzuki-Miyaura Cross-Coupling:

-

To a reaction vessel, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).[13][22]

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane (B91453) and water.[22]

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.[22]

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

Fluorinated benzyl alcohols represent a class of compounds with immense potential for future scientific discovery. Their unique and tunable properties make them highly attractive for researchers in drug development, materials science, and catalysis. The continued development of novel synthetic methodologies will further expand the accessibility and diversity of these valuable molecules, paving the way for new innovations and applications. This guide provides a foundational understanding of the current research landscape and aims to inspire further exploration into this exciting field.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [merckmillipore.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 7. sparrow-chemical.com [sparrow-chemical.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. bloomtechz.com [bloomtechz.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 13. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

- 18. longdom.org [longdom.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

Methodological & Application

Synthesis of Transfluthrin: An Application Note and Protocol for Laboratory Researchers

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of transfluthrin (B58387), a potent pyrethroid insecticide, utilizing 2,3,5,6-tetrafluorobenzyl alcohol as a key starting material. The primary synthetic route described is the esterification of this compound with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride. This application note includes a comprehensive experimental protocol, tabulated quantitative data from various reported syntheses, and visual diagrams to elucidate the workflow and chemical transformation.

Introduction